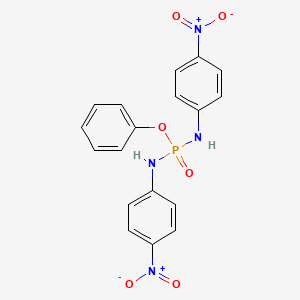![molecular formula C7H15N3OS2 B14426202 [Methyl(nitroso)amino]methyl diethylcarbamodithioate CAS No. 82846-49-9](/img/structure/B14426202.png)
[Methyl(nitroso)amino]methyl diethylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Methyl(nitroso)amino]methyl diethylcarbamodithioate is a chemical compound known for its unique structure and properties. It features a nitroso group (-N=O) bonded to an amine, making it part of the nitrosamine family. Nitrosamines are often studied due to their potential carcinogenic properties and their presence in various industrial and biological processes .
Preparation Methods
The synthesis of [Methyl(nitroso)amino]methyl diethylcarbamodithioate typically involves the reaction of diethylcarbamodithioic acid with nitrosating agents. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous monitoring to maintain the quality and yield of the compound .
Chemical Reactions Analysis
[Methyl(nitroso)amino]methyl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitroso group to an amine group, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions where the nitroso group is replaced by other functional groups. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. .
Scientific Research Applications
[Methyl(nitroso)amino]methyl diethylcarbamodithioate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential effects on biological systems, particularly its mutagenic and carcinogenic properties.
Medicine: Research is ongoing to understand its potential therapeutic applications and risks.
Industry: It is used in the production of certain polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of [Methyl(nitroso)amino]methyl diethylcarbamodithioate involves its interaction with cellular components. The nitroso group can react with nucleophiles in the cell, leading to various biochemical effects. These interactions can result in DNA damage, protein modification, and other cellular changes. The molecular targets and pathways involved are still under investigation, but they are believed to include key enzymes and signaling pathways .
Comparison with Similar Compounds
[Methyl(nitroso)amino]methyl diethylcarbamodithioate is unique due to its specific structure and reactivity. Similar compounds include other nitrosamines such as N-Nitrosodimethylamine and N-Nitrosodiethylamine. These compounds share the nitroso group but differ in their alkyl groups and overall reactivity. The uniqueness of this compound lies in its specific applications and the distinct reactions it undergoes .
Properties
CAS No. |
82846-49-9 |
|---|---|
Molecular Formula |
C7H15N3OS2 |
Molecular Weight |
221.3 g/mol |
IUPAC Name |
[methyl(nitroso)amino]methyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C7H15N3OS2/c1-4-10(5-2)7(12)13-6-9(3)8-11/h4-6H2,1-3H3 |
InChI Key |
UYBNJSPLSVUCDG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SCN(C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl [(2-aminophenyl)methyl]phenylphosphinate](/img/structure/B14426138.png)
![1,1'-{[3-(Bromomethyl)-1,2-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B14426139.png)
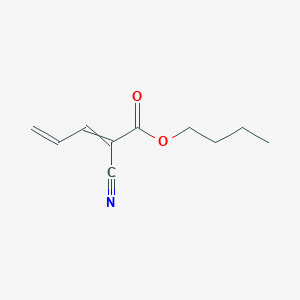
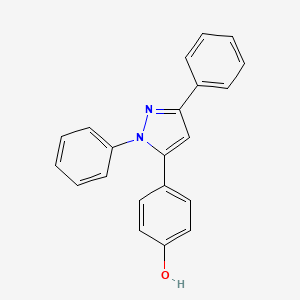
![N-Methoxy-N-methyl-N'-[4-(3-phenylpropyl)phenyl]urea](/img/structure/B14426157.png)
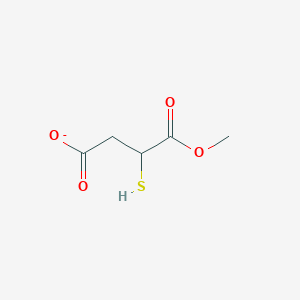

![5-[(7H-Purin-6-yl)sulfanyl]pentanoyl azide](/img/structure/B14426175.png)
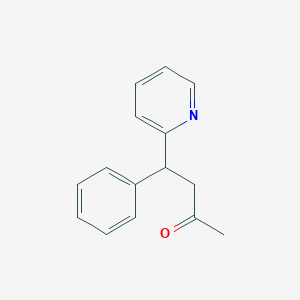
![Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)thio]-N-(3-ethoxypropyl)-](/img/structure/B14426187.png)
